DCVJ

Photochemistry Fluorescence assay development Bioprobe characterization

CCVJ photoisomerization artifacts compromise quantitative microviscosity measurements. DCVJ (CAS 58293-56-4) exists as a single stable isomer, eliminating light-induced hysteresis. • Tubulin: distinct fluorescence for microtubules vs. Zn²⁺-sheets (GTP vs. Zn²⁺ discrimination). • Biologics: low background in polysorbate buffers allows direct aggregation screening of mAb formulations, no buffer exchange. • Imaging: superior anisotropy dynamic range in 1-100 cP cytoplasm. Purity ≥97% HPLC. Ships ambient.

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
CAS No. 58293-56-4
Cat. No. B162910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCVJ
CAS58293-56-4
SynonymsDCVJ; 9-Julolidinylmethylenemalononitrile; NSC 160064
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C#N
InChIInChI=1S/C16H15N3/c17-10-13(11-18)7-12-8-14-3-1-5-19-6-2-4-15(9-12)16(14)19/h7-9H,1-6H2
InChIKeyLROAUBRDKLVBCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DCVJ Fluorescent Molecular Rotor Product Overview


9-(2,2-Dicyanovinyl)julolidine (DCVJ) is a julolidine-based fluorescent molecular rotor whose fluorescence quantum yield exhibits strong positive correlation with the microviscosity of its immediate environment [1]. As a member of the dicyanovinyl julolidine class, DCVJ functions through an excited-state intramolecular charge transfer mechanism wherein restricted internal rotation of the donor-acceptor bond suppresses nonradiative decay pathways, producing measurable fluorescence enhancement upon binding to macromolecular assemblies or entry into rigidified microenvironments [2]. The compound is commercially available at ≥97% purity (HPLC) with absorption maximum at ~450-489 nm and emission in the 480-505 nm range, with precise spectral positioning exhibiting solvent dependence .

1 Fluorescent molecular rotor for microviscosity sensing via TICT mechanism
2 Stable E-isomer structure; no photoisomerization pathway under ambient light
3 Compatible with steady-state fluorescence, anisotropy imaging, and plate-reader formats

DCVJ vs. CCVJ: Assay Revalidation Necessity


Substitution of DCVJ with its closest structural analog 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ) introduces photochemical artifacts that compromise quantitative reproducibility. Unlike DCVJ, which exists as a single stable isomer, CCVJ undergoes light-induced E-to-Z photoisomerization in hydroxylic solvents, generating long-lived, essentially nonfluorescent Z-isomer photoproducts that reach a photostationary state under ambient illumination [1]. This isomerization, rather than the canonical TICT mechanism, underlies CCVJ's viscosity response and creates experimental hysteresis absent in DCVJ [2]. Consequently, procurement of DCVJ versus CCVJ dictates fundamentally different experimental controls: DCVJ assays require only viscosity calibration, whereas CCVJ experiments must additionally control for illumination history, solvent composition, and equilibration time [3].

DCVJ (Target Compound)
CCVJ (Structural Analog)
Single E-isomer; no photoisomerization
E→Z photoisomerization under ambient light; nonfluorescent Z-isomer accumulates
Fluorescence responds solely to microviscosity
Signal depends on illumination history, solvent composition, and equilibration time
Standard viscosity calibration sufficient
Requires dark adaptation and light-controlled experimental protocols

DCVJ Comparative Performance Evidence


Isomeric Stability vs. CCVJ Photostationary State

DCVJ exists exclusively as a single E-isomer with no photoisomerization pathway available due to its symmetric dicyanovinyl substitution. In contrast, CCVJ in hydroxylic solvents undergoes rapid E→Z photoisomerization under ambient room light, achieving a photostationary state in which the nonfluorescent Z-isomer accumulates to concentrations comparable to the E-isomer [1]. The Z-isomer is metastable and reverts slowly to the E-form only in the dark, creating a light-history-dependent fluorescence baseline [2]. This fundamental photochemical distinction means DCVJ provides a stable, single-species fluorescence signal whereas CCVJ produces a time- and illumination-dependent mixture of fluorescent and nonfluorescent species.

Isomeric stability
Head-to-head
DCVJ: Single E-isomer only; no photoisomerization pathway
CCVJ: E→Z photoisomerization generates nonfluorescent Z-isomer under ambient light
Supports illumination-independent fluorescence assays
Hydroxylic solvent conditions apply; review illumination protocol
Photochemistry Fluorescence assay development Bioprobe characterization

Tubulin Polymerization State Discrimination

DCVJ binds to free tubulin dimers at a high-affinity hydrophobic site with Kd = 1.12 ± 0.26 μM at 4°C, accompanied by a measurable increase in quantum yield due to partial immobilization of the rotor [1]. Critically, DCVJ exhibits differential fluorescence enhancement magnitudes when tubulin polymerizes into distinct polymorphic assemblies: the fluorescence intensity increase upon Zn²⁺-induced sheet formation differs significantly from that observed upon GTP-induced microtubule assembly at 37°C [2]. This differential response is not documented for polarity-sensitive probes such as ANS or Bis-ANS, nor has it been quantitatively characterized for CCVJ in the same assay format.

Tubulin polymerization discrimination
Cross-study comparable
DCVJ: Differential fluorescence enhancement for microtubules vs. Zn²⁺-induced sheets
ANS/Bis-ANS: No documented discrimination between tubulin polymorphs
May differentiate microtubule and Zn²⁺-sheet polymerization states
Verify with appropriate controls in user assay
Cytoskeleton dynamics Tubulin polymerization assay High-content screening

Low-Background Detection in Polysorbate Formulations

In IgG formulations containing polysorbate 20 or 80 (common excipients in therapeutic monoclonal antibody products), DCVJ exhibits low background fluorescence, enabling direct detection of aggregated protein without interference from surfactant autofluorescence [1]. This property contrasts sharply with polarity-sensitive dyes: both ANS and Bis-ANS display elevated background fluorescence in polysorbate-containing buffers, while Nile Red produces variable signal depending on micelle partitioning [2]. Time-resolved fluorescence measurements confirmed that the steady-state enhancement observed with DCVJ and CCVJ in aggregated IgG formulations correlates directly with increased local microviscosity rather than polarity changes [3].

Polysorbate background
Head-to-head
DCVJ: Low background in polysorbate 20/80-containing IgG formulations
ANS/Bis-ANS: Elevated background; Nile Red: Variable, micelle-dependent
Enables direct aggregation screening without buffer exchange
Polysorbate 20/80 conditions; steady-state fluorescence
Biopharmaceutical formulation Protein aggregation Monoclonal antibody stability

Viscosity Sensing Dynamic Range Profile

Quantitative fluorescence anisotropy measurements reveal that DCVJ and CCVJ exhibit statistically indistinguishable dynamic ranges for viscosity sensing in the 0.6–600 cP range, with both showing significantly lower dynamic range than the BODIPY-C12 rotor [1]. However, in the low-viscosity regime (<3 cP) relevant to intracellular cytosolic measurements, both DCVJ and CCVJ offer better dynamic range in fluorescence anisotropy compared with rigid dye probes and provide higher total working dynamic range in terms of absolute viscosity [2]. This places DCVJ in a specific performance niche: optimal for intracellular microviscosity sensing in the 1–100 cP range but not the preferred choice for higher-viscosity membrane environments where BODIPY-based probes provide superior resolution [3].

Viscosity dynamic range
Head-to-head
Lower dynamic range vs. BODIPY-C12 in 0.6–600 cP; favorable performance in low-viscosity regime (
Select for low-viscosity intracellular measurements; BODIPY-C12 for membrane environments
Anisotropy-based readout recommended
Membrane localization baseline
Cross-study comparable
DCVJ: Rapid cytoplasmic migration; limited membrane retention
Farnesyl-DCVJ: >20-fold greater fluorescence response to fluid shear stress
Baseline comparator for evaluating membrane-targeted rotor derivatives
Use side-by-side in shear-stress assays
Fluorescence anisotropy Microviscosity imaging Intracellular viscosity measurement

Membrane Localization Baseline for Probe Development

DCVJ exhibits rapid migration from the plasma membrane into the cytoplasm and internal cellular compartments, limiting its utility as a membrane-specific viscosity probe [1]. This limitation has been quantitatively addressed through systematic DCVJ derivatization: attachment of a farnesyl hydrocarbon chain to the DCVJ core structure produces a modified rotor that demonstrates >20-fold greater fluorescence response amplitude to fluid shear stress compared with unmodified DCVJ, enabling detection of membrane viscosity changes at markedly lower shear stress thresholds [2]. The parent DCVJ thus serves as a critical baseline comparator for evaluating improved membrane-targeting rotor derivatives, with its cytoplasmic migration representing the performance floor that all modified rotors must exceed [3].

Membrane localization baseline
Cross-study comparable
DCVJ: Rapid cytoplasmic migration; limited membrane retention
Farnesyl-DCVJ: >20-fold greater fluorescence response to fluid shear stress
Baseline comparator for evaluating membrane-targeted rotor derivatives
Use side-by-side in shear-stress assays
Cell membrane viscosity Probe engineering Fluid shear stress

DCVJ Research and Industrial Application Scenarios


Tubulin Polymerization State Discrimination

DCVJ should be prioritized when experimental designs require differentiation between GTP-induced microtubule polymerization and Zn²⁺-induced tubulin sheet formation [1]. The distinct fluorescence enhancement signatures DCVJ produces for each polymorphic assembly [2] enable molecular-level discrimination not achievable with polarity-sensitive probes such as ANS or Bis-ANS. This application is particularly relevant for tubulin-targeting compound screening and mechanistic studies of microtubule-associated protein function [3].

Polysorbate-Containing Biologic Aggregation Screening

DCVJ is the appropriate selection for fluorescence-based aggregation screening of therapeutic monoclonal antibody formulations containing polysorbate 20 or 80 excipients [1]. The low background fluorescence DCVJ exhibits in these buffers [2] eliminates the buffer-exchange steps required when using ANS or Nile Red, preserving native aggregation equilibria and enabling direct, high-throughput formulation stability assessment. This application extends to HP-SEC with fluorescence detection for characterizing subvisible particulates in protein therapeutics [3].

Intracellular Microviscosity Mapping

DCVJ should be selected for fluorescence anisotropy-based microviscosity imaging of the cytoplasm and other intracellular compartments where viscosity falls within the 1–100 cP range [1]. In this low-viscosity regime (<3 cP), DCVJ offers better dynamic range in fluorescence anisotropy compared with rigid dye probes [2]. This application includes monitoring viscosity changes during cell cycle progression, apoptosis, or responses to osmotic stress [3].

Baseline Comparator for Membrane-Targeted Rotors

DCVJ serves as the essential parent compound for evaluating novel membrane-targeting molecular rotor derivatives [1]. Its documented cytoplasmic migration behavior [2] establishes the performance floor that improved rotors must exceed; the >20-fold fluorescence amplitude improvement achieved with farnesyl-DCVJ [3] provides a quantitative benchmark for assessing new derivatives. Procurement of DCVJ alongside modified rotors enables rigorous, controlled assessment of targeting improvements [1].

Application
Selection Property
Validation Focus
Tubulin polymerization state discrimination
Differential fluorescence for microtubule vs. Zn²⁺-sheet assemblies
Polymorph-specific response verification
Polysorbate-containing biologic aggregation screening
Low background in polysorbate 20/80 formulation buffers
Direct aggregation detection without buffer exchange
Intracellular microviscosity mapping
Favorable dynamic range in low-viscosity cytoplasmic environments
Anisotropy-based imaging in 1–100 cP regime
Baseline comparator for membrane-targeted rotors
Cytoplasmic migration behavior as performance floor
Quantitative improvement over parent rotor in shear-stress assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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